ER proteostasis regulator-1 is classified as a small molecule modulator that influences protein folding and degradation pathways within the ER. It is derived from various synthetic and natural sources, with ongoing research focusing on its potential therapeutic applications in diseases characterized by protein misfolding, such as neurodegenerative disorders and diabetes .
The synthesis of ER proteostasis regulator-1 typically involves chemical synthesis techniques that allow for the precise construction of its molecular framework. Common methods include:
Recent advancements in synthetic methodologies have also introduced greener approaches, utilizing less hazardous reagents and solvents to enhance sustainability in chemical production .
ER proteostasis regulator-1 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with ER proteins. The detailed structural formula includes:
The molecular weight, solubility, and other physicochemical properties are typically analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound .
The chemical reactivity of ER proteostasis regulator-1 primarily involves interactions with proteins within the ER. Key reactions include:
These interactions are crucial for mitigating ER stress by facilitating the degradation of misfolded proteins through the endoplasmic reticulum-associated degradation pathway .
The mechanism of action for ER proteostasis regulator-1 involves several steps:
This cascade ultimately leads to improved cellular function and survival under conditions that would otherwise lead to apoptosis due to accumulated misfolded proteins .
ER proteostasis regulator-1 exhibits several notable physical and chemical properties:
These properties are essential for its efficacy as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion profiles .
ER proteostasis regulator-1 has significant potential applications in various scientific fields:
Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings .
ER proteostasis regulator-1 (e.g., AA147/CAS 393121-74-9) selectively targets the Activating Transcription Factor 6 (ATF6) branch of the UPR. Under endoplasmic reticulum (ER) stress, ATF6 dissociates from the chaperone BiP/GRP78 and translocates to the Golgi apparatus, where it undergoes proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases its cytosolic domain (ATF6f), which translocates to the nucleus to upregulate genes involved in ER protein folding, degradation, and redox homeostasis [2] [5]. Unlike global ER stressors (e.g., thapsigargin), ER proteostasis regulator-1 activates ATF6 without inducing PERK- or IRE1-dependent stress pathways, thereby avoiding apoptosis associated with chronic UPR activation [7] [10]. Structural studies reveal that the compound mimics allosteric regulators of ATF6’s luminal domain, promoting its Golgi translocation even under non-stress conditions [7].
Table 1: Key Small-Molecule ATF6 Activators
Compound | Mechanism of ATF6 Activation | Specificity |
---|---|---|
ER Regulator-1 (AA147) | Binds ATF6 luminal domain; induces Golgi trafficking | ATF6-selective |
BiX | Weak BiP induction | Low specificity for ATF6 |
Ceapins | Blocks ATF6 oligomerization | ATF6-selective |
ER proteostasis regulator-1 remodels the ER proteostasis network (ER PN) by driving ATF6-dependent transcriptional programs. RNA sequencing analyses show it upregulates:
Table 2: Transcriptional Targets of ER Proteostasis Regulator-1
Functional Category | Key Induced Genes | Biological Impact |
---|---|---|
Protein Folding | BiP, GRP94, PDIA4 | Enhanced folding capacity |
ERAD | Derlin-3, EDEM1 | Improved misfolded protein clearance |
Trafficking | Sec24D, Sec23A | Augmented vesicular transport |
ER proteostasis regulator-1 enhances ERAD efficiency by upregulating degradation machinery via ATF6f. ATF6 directly binds promoters of genes encoding:
The compound dynamically engages ER chaperone networks:
Table 3: Chaperone Systems Modulated by ER Proteostasis Regulator-1
Chaperone | Function | Regulatory Outcome |
---|---|---|
BiP/GRP78 | Substrate folding; UPR sensor binding | Limits global UPR activation |
Calnexin | Glycoprotein retention | Triages misfolded proteins for ERAD |
PDIA4 | Disulfide bond isomerization | Redox-dependent folding correction |
By retaining destabilized proteins within reprogrammed ER environments, ER proteostasis regulator-1 prevents extracellular amyloidogenesis:
Table 4: Impact on Amyloidogenic Protein Aggregation
Protein | Disease Link | Aggregation Reduction | Mechanism |
---|---|---|---|
Transthyretin (TTR) | Systemic amyloidosis | 50–80% | ER retention & ERAD enhancement |
Immunoglobulin LCs | AL amyloidosis | >70% | Calnexin-mediated triaging |
Rhodopsin (P23H) | Retinitis pigmentosa | 60% | ERAD-dependent clearance |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4